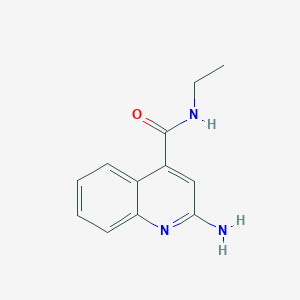

2-amino-N-ethylquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-14-12(16)9-7-11(13)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOLXXOJFBEGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Ethylquinoline 4 Carboxamide and Its Analogues

Established Synthetic Pathways for the Quinoline-4-carboxamide Core Structure

The quinoline-4-carboxamide core is a privileged scaffold in drug discovery. Its synthesis is often achieved through well-established reactions that construct the quinoline (B57606) ring system, which is then further functionalized.

Applications and Strategic Adaptations of the Pfitzinger Reaction

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids, which are direct precursors to the target carboxamides. researchgate.netnih.gov The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. researchgate.net The general mechanism involves the base-catalyzed opening of the isatin ring to form an intermediate keto-acid, which then undergoes condensation with the carbonyl compound, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. researchgate.net

Strategic adaptations of the Pfitzinger reaction have been employed to generate a variety of substituted quinoline-4-carboxylic acids. For instance, the choice of the carbonyl compound dictates the substituents at the 2- and 3-positions of the quinoline ring. For the synthesis of analogues of 2-amino-N-ethylquinoline-4-carboxamide, an appropriate ketone would be used to install the desired substituent at the 2-position, which could later be converted to an amino group.

A modified Pfitzinger reaction has been utilized in the synthesis of quinoline-4-carboxamides, where the reaction of isatin with a suitable ketone under basic conditions yields the corresponding quinoline-4-carboxylic acid. nih.gov This acid can then be coupled with an amine to form the desired carboxamide. nih.gov

Table 1: Examples of Pfitzinger Reaction Conditions

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Temperature | Product | Reference |

| Isatin | 1-(p-tolyl)ethanone | Potassium Hydroxide (B78521) | Ethanol (B145695)/Water | 125 °C (Microwave) | 2-(p-tolyl)quinoline-4-carboxylic acid | researchgate.net |

| Isatin | Acetone | Potassium Hydroxide | Ethanol | Reflux | 2-methylquinoline-4-carboxylic acid | nih.gov |

| Isatin | Acetophenone | Diethylamine | Ethanol | Reflux | 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | researchgate.net |

This table provides examples of different conditions and reactants used in the Pfitzinger reaction to synthesize various quinoline-4-carboxylic acid derivatives.

Exploration of the Doebner Reaction and Related Cyclization Strategies for Quinoline Formation

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govbiomedres.us This three-component reaction is particularly useful for accessing 2-substituted quinoline-4-carboxylic acids. google.com The mechanism is believed to involve the formation of an enamine from the aniline and pyruvic acid, which then reacts with the aldehyde, followed by cyclization and oxidation to the quinoline ring.

Recent advancements in the Doebner reaction have focused on improving yields and expanding the substrate scope, particularly for anilines bearing electron-withdrawing groups, through a hydrogen-transfer mechanism. nih.gov Microwave-assisted Doebner reactions have also been reported to accelerate the synthesis of quinoline-4-carboxylic acid derivatives. biomedres.us

Table 2: Comparison of Pfitzinger and Doebner Reactions for Quinoline-4-carboxylic Acid Synthesis

| Feature | Pfitzinger Reaction | Doebner Reaction |

| Reactants | Isatin + Carbonyl Compound | Aniline + Aldehyde + Pyruvic Acid |

| Key Intermediate | Keto-acid from isatin ring-opening | Enamine/Iminium species |

| Substitution Pattern | Primarily at C2 and C3 | Primarily at C2 |

| Advantages | Versatile for C2/C3 substitution | Good for 2-substituted derivatives, uses simple starting materials |

| Limitations | Requires substituted isatins for substitution on the benzene (B151609) ring | Can have lower yields with certain anilines |

This table highlights the key differences between the Pfitzinger and Doebner reactions, two primary methods for synthesizing the quinoline-4-carboxylic acid core.

Development and Optimization of One-Pot Synthetic Procedures for Quinoline-4-carboxamides

One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste by combining multiple steps into a single operation. Several one-pot procedures for the synthesis of quinoline derivatives have been developed. For instance, a one-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile (B52724) has been reported, which involves the conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles followed by reductive cyclization. stackexchange.com

Another versatile one-pot synthesis of highly substituted 2-aminoquinolines involves the reaction of cyanoacetamides with 2-aminobenzaldehydes. nih.gov This approach allows for the convenient preparation of a diverse range of 2-aminoquinoline-3-carboxamides. nih.gov

Methodologies for the Regioselective Introduction of the 2-Amino Functionality

The introduction of an amino group at the 2-position of the quinoline ring is a crucial step in the synthesis of the target compound. This can be achieved through various regioselective methods.

One common strategy involves the synthesis of a 2-chloroquinoline (B121035) derivative, which can then undergo nucleophilic aromatic substitution (SNAr) with an amine. For example, a 2-hydroxyquinoline-4-carboxylic acid can be converted to a 2-chloroquinoline intermediate using a chlorinating agent like thionyl chloride. This intermediate can then react with various amines to introduce the 2-amino functionality. researchgate.net

Another approach is the direct amination of quinoline N-oxides. The N-oxide activates the C2 position towards nucleophilic attack. mdpi.com A one-pot procedure for the 2-amination of pyridines and quinolines has been developed using pyridine (B92270) N-oxide intermediates, which are activated with p-toluenesulfonic anhydride (B1165640) in the presence of an amine. mdpi.com This method offers high yields and excellent regioselectivity for the 2-aminated product. mdpi.com Copper-catalyzed amination of quinoline N-oxides has also been reported as an effective method. nih.gov

The Chichibabin amination, which uses sodium amide in liquid ammonia, is a classic method for introducing an amino group at the C2 position of quinolines, although it can sometimes lead to a mixture of 2- and 4-aminoquinolines.

Amide Bond Formation Strategies Involving N-ethyl Substituent and Other Aliphatic Amines

The final step in the synthesis of 2-amino-N-ethylquinoline-4-carboxamide is the formation of the amide bond between the quinoline-4-carboxylic acid and ethylamine. This is a standard transformation in organic synthesis, and several reliable methods are available.

The most common approach involves the activation of the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to form an active ester intermediate, which then readily reacts with the amine. nih.gov Other coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can also be employed.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride. biomedres.us The resulting acyl chloride reacts rapidly with the amine to form the amide. This method is often high-yielding but may not be suitable for substrates with sensitive functional groups.

Direct condensation of a carboxylic acid and an amine is also possible, typically requiring high temperatures to drive off the water formed during the reaction. stackexchange.com However, this method is generally less efficient and can lead to side reactions.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches in Quinoline-4-carboxamide Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. In the context of quinoline-4-carboxamide synthesis, this has led to the exploration of microwave-assisted reactions, the use of greener solvents, and the development of catalytic systems.

Microwave irradiation has been shown to significantly accelerate both the Pfitzinger and Doebner reactions, leading to shorter reaction times and often improved yields. researchgate.netbiomedres.us For example, the Pfitzinger reaction can be completed in minutes under microwave irradiation, compared to hours under conventional heating. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. nih.govresearchgate.net The primary benefit of MAOS lies in its efficient heat transfer through dielectric heating, which can dramatically reduce reaction times, increase product yields, and improve purity. nih.govresearchgate.net

In the context of quinoline synthesis, microwave irradiation has been successfully applied to various reaction types. For instance, the Pfitzinger reaction, a classical method for preparing quinoline-4-carboxylic acids from isatins, has been adapted for microwave conditions. acs.orgnih.gov One approach involves reacting an appropriate isatin with a ketone using potassium hydroxide in an ethanol-water mixture at 125 °C under microwave irradiation to produce the quinoline-4-carboxylic acid intermediate. acs.orgnih.gov Subsequently, the synthesis of the final carboxamide can also be accelerated. A key step in forming 2-aminoquinoline-4-carboxamide (B1267938) analogues involves the aromatic nucleophilic substitution of a suitable precursor with a range of amines. This transformation can be efficiently conducted in acetonitrile at 170 °C for one hour using microwave heating. acs.orgnih.gov

Studies have demonstrated substantial improvements in both reaction time and yield when comparing MAOS to conventional heating. lew.ro For example, the synthesis of certain quinoline N-oxides required 9 to 11 hours with conventional heating for yields of 38-67%, whereas microwave irradiation at 100 W achieved higher yields of 57-84% in just 30 to 40 minutes. lew.ro Similarly, subsequent rearrangement reactions to form acetoxyquinoline derivatives took 4 hours at 170°C for 40-80% yield, while microwave heating at 900 W provided 60-100% yield in only 15 to 35 minutes. lew.ro

Furthermore, multicomponent reactions benefit significantly from MAOS. A green and efficient three-component reaction for synthesizing quinoline-4-carboxylic acid derivatives has been developed using aromatic aldehydes, substituted anilines, and pyruvic acid. nih.gov With p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol, the reaction proceeds under microwave conditions at 80 °C for just 3 minutes, furnishing the desired products in good yields. nih.gov This highlights the potential of MAOS to streamline complex syntheses into rapid, single-step procedures. nih.gov

| Product Type | Method | Time | Yield (%) |

|---|---|---|---|

| Quinoline N-Oxides | Conventional Heating (65°C) | 9-11 hours | 38-67% |

| Microwave (100 W) | 30-40 minutes | 57-84% | |

| 2-Acetoxyquinolines | Conventional Heating (170°C) | 4 hours | 40-80% |

| Microwave (900 W) | 15-35 minutes | 60-100% |

Design of Solvent-Free Reaction Conditions for Environmental Efficacy

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of often hazardous and volatile organic solvents. nih.govresearchgate.net Several successful solvent-free methods have been established for the synthesis of quinoline cores, frequently in conjunction with specialized catalysts. nih.gov

Nanocatalysts have proven particularly effective in these systems. For the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives, a nanocatalyst was employed in a solvent-free reaction involving pyruvic acid, 1-naphthylamine, and various benzaldehydes. nih.gov The optimal conditions were found to be 10 mg of the catalyst at 80 °C for 30 minutes, resulting in good yields. nih.gov Similarly, the Friedlander annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, has been adapted to solvent-free conditions. nih.govmdpi.com Using a nanocatalyst, a variety of cyclic and acyclic dicarbonyl compounds were reacted at 100 °C, achieving good to excellent yields (68–98%). nih.gov Another protocol utilizing a different nanocatalyst for the Friedlander reaction achieved high yields (85–96%) in short reaction times (15–60 minutes) at 90 °C under solvent-free conditions. nih.gov

Beyond nanocatalysis, other catalytic systems have also been used. A simple and highly efficient solvent-free method for synthesizing 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides, which are structural analogues of quinolines, involves the condensation of 2-aminonicotinaldehyde with N-arylcyanoacetamides. researchgate.net This reaction proceeds efficiently at room temperature in the presence of piperidine (B6355638), offering excellent yields and high product purity without the need for any solvent. researchgate.net These examples demonstrate that eliminating solvents is not only environmentally beneficial but can also lead to highly efficient and practical synthetic protocols. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Doebner-type reaction | Nanocatalyst | 80°C | Good | nih.gov |

| Friedlander annulation | Nanocatalyst | 100°C | 68-98% | nih.gov |

| Friedlander reaction | Nanocatalyst | 90°C | 85-96% | nih.gov |

| Condensation for Naphthyridine-3-carboxamides | Piperidine | Room Temp. | Excellent | researchgate.net |

Application of Novel Catalytic Systems in Quinoline-4-carboxamide Synthesis

The exploration of novel catalysts is crucial for overcoming the limitations of traditional synthetic methods and enabling the construction of complex molecular architectures with high efficiency and selectivity. mdpi.com A variety of catalytic systems, including Brønsted and Lewis acids, transition metals, and solid-supported catalysts, have been successfully applied to the synthesis of quinoline-4-carboxamides and their precursors.

Brønsted and Lewis Acid Catalysis: Sulfamic acid (NH₂SO₃H), an efficient and recyclable solid acid catalyst, has been used to develop a one-step methodology for synthesizing multisubstituted quinoline-4-carboxamides. researchgate.net This method involves refluxing a mixture of isatins and 1,1-enediamines, where the catalyst facilitates a cascade reaction that forms both the quinoline ring and the amide bond simultaneously. researchgate.net For the synthesis of quinoline-4-carboxylic acids via a modified Doebner reaction, boron trifluoride etherate (BF₃·THF) has been identified as a highly effective Lewis acid catalyst. nih.govacs.org This system is particularly useful for reactions involving anilines with electron-withdrawing groups, which typically give low yields under conventional Doebner conditions. nih.govacs.org

Transition Metal Catalysis: Transition metals offer unique catalytic activities for forming C-C and C-N bonds. An iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction has been developed for synthesizing substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols in one pot. researchgate.net This method is noted for its mild conditions and environmental friendliness. researchgate.net Iron(III) triflate has been established as an effective catalyst for a Friedländer-type heteroannulation of 2-(2-aminophenyl)-N,N-dialkyl-2-oxoamides with α-methylene carbonyl derivatives, providing facile access to a range of quinoline-containing tertiary amides. researchgate.net Furthermore, silver-based catalysts like silver triflate (AgOTf) and silver tetrafluoroborate (B81430) (AgBF₄) have been utilized in protocols for synthesizing various 2-substituted and 2-aminoquinoline (B145021) derivatives. nih.gov

Solid and Reusable Catalysts: To enhance the sustainability of chemical processes, research has focused on solid and reusable catalysts. Nafion NR50, a sulfonic acid-functionalized polymer, has been employed as a reusable solid acid catalyst for the Friedlander quinoline synthesis. mdpi.com This catalyst demonstrates high efficiency when used in ethanol under microwave irradiation, aligning with green chemistry principles. mdpi.com The development of nanocatalysts also falls under this category, offering high surface area and reactivity, often with the benefit of being recoverable and reusable for multiple reaction cycles. nih.gov

| Catalyst | Catalyst Type | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Sulfamic Acid (NH₂SO₃H) | Brønsted Acid | One-pot quinoline-4-carboxamide synthesis | Forms quinoline ring and amide bond in one step | researchgate.net |

| BF₃·THF | Lewis Acid | Modified Doebner reaction | Effective for electron-deficient anilines | nih.govacs.org |

| Iridium Complex | Transition Metal | Acceptorless Dehydrogenative Coupling (ADC) | Mild conditions, environmentally friendly | researchgate.net |

| Iron(III) triflate | Transition Metal | Friedländer-type heteroannulation | Facile access to tertiary quinoline-4-carboxamides | researchgate.net |

| Nafion NR50 | Solid Acid | Friedländer synthesis | Reusable, green catalyst system | mdpi.com |

| Nanocatalysts | Heterogeneous | Various (e.g., Friedlander, Doebner) | High efficiency, often reusable, solvent-free conditions | nih.gov |

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Amino N Ethylquinoline 4 Carboxamide and Its Derivatives

Comprehensive Analysis of Structure-Activity Relationship (SAR) Studies Pertaining to Quinoline-4-carboxamide Scaffolds

The quinoline-4-carboxamide framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse pharmacological spectrum. namiki-s.co.jpnih.gov Extensive structure-activity relationship (SAR) studies have been conducted to understand how chemical modifications to this core structure influence its biological efficacy. These studies are crucial for optimizing lead compounds to enhance potency, improve pharmacokinetic properties, and reduce toxicity. nih.govacs.org

Elucidation of the Influence of Substituents on the Quinoline (B57606) Ring System on Biological Efficacy

The substituent at the 2-position of the quinoline ring plays a pivotal role in determining the biological activity of quinoline-4-carboxamide derivatives. This position is often a key interaction point with the target protein. The introduction of an amino group, as seen in 2-amino-N-ethylquinoline-4-carboxamide, is a common strategy. This group can act as a hydrogen bond donor, which is often crucial for binding to the active site of enzymes or receptors.

In the development of antimalarial agents, for example, modifying the 2-position substituent was a critical optimization step. nih.govacs.org Researchers replaced aromatic rings at this position with a variety of aliphatic amines to improve properties like solubility and metabolic stability. nih.gov Studies showed that introducing flexible linkers and specific amine-containing groups, such as an aminopropyl morpholine (B109124) substituent at the 2-position, led to a significant improvement in potency against Plasmodium falciparum. nih.govacs.org The nature of the amine—whether it is primary, secondary, or part of a cyclic system like morpholine or piperidine (B6355638)—dramatically influences the compound's efficacy and pharmacokinetic profile. nih.gov

The following table summarizes the effect of various substituents at the 2-position on the antimalarial activity of a quinoline-4-carboxamide series.

| Compound | R2 Substituent (at 2-position) | EC50 (nM) against P. falciparum | Ligand-Lipophilicity Efficiency (LLE) |

|---|---|---|---|

| 24 | 4-morpholinopiperidine | 150 | 4.2 |

| 25 | aminopropyl morpholine | 70 | 5.4 |

| 20 | 4-amino-3-methyloxazole | >1000 | N/A |

| 21 | N-methylpiperazine | >1000 | N/A |

Data sourced from a study on antimalarial quinoline-4-carboxamides. nih.gov

The substituent attached to the nitrogen atom of the C4-carboxamide group is another critical determinant of the pharmacological profile. This part of the molecule can influence potency, selectivity, solubility, and metabolic stability. The N-ethyl group in the parent compound is a relatively small, flexible substituent.

In SAR studies of antimalarial quinoline-4-carboxamides, a range of non-aromatic amines were evaluated as N-substituents to reduce the number of aromatic rings and improve developability. nih.govacs.org It was found that basicity, lipophilicity, and the length of the linker in the N-substituent were all important for activity. nih.govacs.org For example, compounds with an ethyl-linked piperidine or pyrrolidine (B122466) retained potent activity. nih.govacs.org Conversely, replacing a cyclic amine with a simple dimethylamine (B145610) or introducing longer linkers led to a drop in potency. nih.govacs.org The amide N-H group itself can also be important for activity, as replacing it with an N-methyl group (capping) has been shown to result in a significant decrease in potency, suggesting it may act as a hydrogen bond donor. acs.org

The table below illustrates how modifications to the carboxamide N-substituent affect antimalarial potency.

| Compound | Carboxamide N-Substituent | EC50 (nM) against P. falciparum | Mouse Liver Microsomal Stability (Cli, mL min⁻¹ g⁻¹) |

|---|---|---|---|

| 17 | N-(2-(piperidin-1-yl)ethyl) | 150 | 16 |

| 18 | N-(2-(pyrrolidin-1-yl)ethyl) | 110 | 4.1 |

| 13 | N-(2-(dimethylamino)ethyl) | 1000 | 18 |

| 14 | N-(3-(dimethylamino)propyl) | 660 | 14 |

Data sourced from a study on antimalarial quinoline-4-carboxamides. nih.govacs.org

In-Depth Exploration of Molecular Mechanisms of Action for Quinoline-4-carboxamide Activity

Quinoline-4-carboxamide derivatives exert their biological effects by interacting with a variety of molecular targets, with enzyme inhibition being a prominent mechanism. namiki-s.co.jp

Kinase Inhibition : Protein kinases are a major focus for cancer therapy, and quinoline-based compounds have emerged as potent kinase inhibitors. research-nexus.netnih.gov Certain carboxamide-appended quinoline moieties have shown significant inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. research-nexus.net For example, compound 3e from one study was identified as a potent Pim-1 inhibitor, with an IC50 of 0.11 µM. research-nexus.net Other derivatives have been developed as inhibitors of ATM kinase, a key mediator of the DNA damage response (DDR) pathway. researchgate.net

Topoisomerase Inhibition : Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.gov The quinoline motif is present in clinically used topoisomerase inhibitors like Topotecan and Irinotecan. nih.gov SAR studies have identified specific quinoline and quinolone carboxamide derivatives that function as potent topoisomerase inhibitors. nih.gov

Tubulin Polymerization Inhibition : Microtubules are essential for cell division, making them an attractive target for anticancer agents. frontiersin.org Some quinoline derivatives function as microtubule-targeting agents by inhibiting tubulin polymerization. frontiersin.org These compounds often act as colchicine (B1669291) binding site inhibitors, disrupting microtubule dynamics and leading to mitotic arrest. frontiersin.org

Other Enzymes : The quinoline-4-carboxamide scaffold has shown activity against other enzymes as well. A novel derivative, DDD107498, was found to inhibit the translation elongation factor 2 (PfEF2) in P. falciparum, a mechanism distinct from existing antimalarial drugs. nih.govacs.org Other examples include inhibition of prolyl-tRNA synthetase and the calcium-dependent proteolytic enzyme calpain. namiki-s.co.jp

Beyond direct enzyme inhibition, quinoline-4-carboxamide derivatives modulate fundamental cellular processes, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle. research-nexus.netnih.gov

Apoptosis Induction : Many quinoline-4-carboxamide derivatives with anticancer properties trigger apoptosis in cancer cells. One series of 6-cinnamamido-quinoline-4-carboxamide derivatives was shown to induce massive apoptosis, evidenced by the activation of caspase-9 and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The apoptotic mechanism for other active derivatives involves altering the balance of pro- and anti-apoptotic proteins. Specifically, they have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic proteins BAX and Caspase-3, thereby promoting cell death. research-nexus.net

Cell Cycle Arrest : The disruption of the cell cycle is another key mechanism of action for these compounds. By interfering with proteins essential for cell cycle progression, such as tubulin or specific kinases, these derivatives can cause cells to arrest at different phases of the cycle. frontiersin.org For example, the inhibition of tubulin polymerization by certain quinoline analogs leads to arrest in the G2/M phase of the cell cycle. frontiersin.org Other compounds have been shown to induce a G1 cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase. mdpi.com This arrest prevents the proliferation of cancer cells and can ultimately lead to apoptosis. nih.govfrontiersin.org

Receptor Binding and Ligand-Interaction Studies

While specific receptor binding and ligand-interaction studies for 2-amino-N-ethylquinoline-4-carboxamide are not extensively detailed in the public domain, research on the broader quinoline-carboxamide class of compounds provides insights into their potential molecular interactions. The pharmacological activity of this class is influenced by the nature and position of various substituents on the quinoline core and the carboxamide side chain.

In silico molecular modeling and docking studies on various quinoline derivatives have been employed to predict their binding affinities and interaction patterns with protein targets. For instance, studies on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target. These computational analyses demonstrated the likelihood of stable binding within the enzyme's active site.

Furthermore, research into other quinoline-carboxamide derivatives as P2X7 receptor antagonists has highlighted the importance of specific substitutions on the phenyl ring of the carboxamide portion for inhibitory potency and affinity. The introduction of electron-withdrawing groups, for example, was found to enhance the electrophilic nature of the ligand, potentially leading to stronger interactions with the receptor. Similarly, highly electronegative substitutions like fluoro, chloro, and iodo groups were also shown to increase the affinity of these compounds for their target.

These findings suggest that the quinoline-carboxamide scaffold serves as a versatile platform for developing targeted therapeutic agents. The specific interactions, however, are highly dependent on the exact molecular structure of the derivative and the topology of the target protein's binding site. The nature of these interactions often involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively determine the binding affinity and selectivity of the compound.

Inhibition of Translation Elongation Factor 2 (PfEF2) in Parasitic Systems

A significant breakthrough in understanding the mechanism of action for certain quinoline-4-carboxamide derivatives has been the identification of Plasmodium falciparum translation elongation factor 2 (PfEF2) as a key molecular target. nih.govacs.orgmmv.org This discovery has unveiled a novel strategy for antimalarial drug development, as PfEF2 is essential for protein synthesis and, consequently, parasite survival. nih.govtropiq.nl

The compound DDD107498 (also known as cabamiquine or M5717), a quinoline-4-carboxamide derivative, emerged from a phenotypic screen against the blood stage of P. falciparum. nih.govnih.gov Subsequent research pinpointed its mechanism of action to the inhibition of PfEF2. nih.govmmv.org Elongation factor 2 is a crucial component of the protein translation machinery, responsible for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. nih.govtropiq.nl By inhibiting PfEF2, these compounds effectively halt protein production in the parasite, leading to its death. nih.govmmv.org This mode of action is distinct from many existing antimalarial drugs, opening up new avenues to combat drug-resistant strains of the parasite. nih.gov

The discovery of PfEF2 as a viable antimalarial drug target has spurred further investigation into the structure-activity relationships (SAR) of the quinoline-4-carboxamide series. nih.gov Research has shown that modifications to different parts of the molecule can significantly impact its antiplasmodial potency and pharmacokinetic properties. For instance, early efforts in this series focused on optimizing the substituents at the R¹ and R² positions of the quinoline ring to improve metabolic stability and solubility while maintaining high potency. acs.org

Further SAR studies explored the impact of the R³ substituent, revealing that the introduction of an aminopropyl morpholine group led to an improvement in potency against P. falciparum and a high lipophilic ligand efficiency. nih.gov Shortening the linker length of this moiety was tolerated, but extending it from three to four carbons resulted in a significant 17-fold improvement in antiplasmodial activity. acs.org

The following table summarizes the impact of certain structural modifications on the antiplasmodial activity of quinoline-4-carboxamide derivatives, based on the research leading to the development of DDD107498.

| Compound | R¹ Substituent | R³ Substituent | P. falciparum EC₅₀ (nM) |

| Hit Compound 1 | H | Varied | 120 |

| Compound 25 | F | (3-morpholinopropyl)amino | 70 |

| Compound 26 | F | (2-morpholinoethyl)amino | Tolerated |

| Compound 27 | Cl | (4-morpholinobutyl)amino | 4 |

This table is illustrative of the SAR trends discussed in the cited literature and is not an exhaustive list of all synthesized compounds.

These findings underscore the potent and selective antiplasmodial activity of the quinoline-4-carboxamide scaffold through the inhibition of PfEF2. The favorable potency, selectivity, and novel mechanism of action have led to the progression of compounds like DDD107498 into preclinical and clinical development as next-generation antimalarial agents. nih.govmmv.orgnih.gov

Advanced Spectroscopic and Computational Approaches in the Study of 2 Amino N Ethylquinoline 4 Carboxamide

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide direct, empirical data on the molecular structure, bonding, and dynamics of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for confirming the identity and elucidating the detailed structural features of 2-amino-N-ethylquinoline-4-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in 2-amino-N-ethylquinoline-4-carboxamide can be mapped.

In a typical ¹H NMR spectrum, the protons on the quinoline (B57606) ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns providing definitive information about their positions. For instance, the proton at position 3 of the quinoline ring is expected to show a characteristic singlet. The protons of the N-ethyl group would present as a triplet and a quartet, indicative of their coupling. The amide (N-H) and amino (NH₂) protons would appear as broad singlets, the positions of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-N-ethylquinoline-4-carboxamide (Note: These are hypothetical values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline C2-NH₂ | ~5.5-6.5 (broad s) | - |

| Quinoline C3-H | ~7.0-7.2 (s) | ~105-110 |

| Quinoline Aromatic-H | ~7.5-8.5 (m) | ~120-150 |

| Amide N-H | ~8.0-9.0 (broad s) | - |

| Amide C=O | - | ~165-170 |

| N-CH₂CH₃ | ~3.3-3.5 (q) | ~35-40 |

| N-CH₂CH₃ | ~1.1-1.3 (t) | ~14-16 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). For 2-amino-N-ethylquinoline-4-carboxamide, these spectra would provide clear evidence for its key structural components.

The IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching vibrations of both the primary amino (NH₂) group and the secondary amide (N-H) group, typically in the range of 3200-3500 cm⁻¹. A prominent and sharp absorption band around 1640-1680 cm⁻¹ would be indicative of the amide C=O (Amide I band) stretching vibration. The N-H bending vibration of the amide (Amide II band) is expected around 1520-1570 cm⁻¹. Vibrations associated with the quinoline ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region.

Table 2: Key Expected Vibrational Frequencies for 2-amino-N-ethylquinoline-4-carboxamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino/Amide N-H | Stretching | 3200 - 3500 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 2960 | IR, Raman |

| Amide C=O (Amide I) | Stretching | 1640 - 1680 | IR |

| Quinoline C=C/C=N | Ring Stretching | 1400 - 1600 | IR, Raman |

| Amide N-H (Amide II) | Bending | 1520 - 1570 | IR |

Computational Chemistry and Molecular Modeling Investigations

Computational methods serve as a powerful complement to experimental techniques, providing deep insights into the electronic structure, stability, and potential biological interactions of a molecule at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By optimizing the geometry of 2-amino-N-ethylquinoline-4-carboxamide, DFT can predict its most stable three-dimensional conformation. These calculations also yield valuable information about the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can be used to calculate theoretical vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm spectral assignments and refine the structural analysis researchgate.netresearchgate.net.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors) within a molecule. wikipedia.orgq-chem.com This analysis provides a quantitative measure of intramolecular interactions, such as hyperconjugation, which contribute significantly to molecular stability.

For 2-amino-N-ethylquinoline-4-carboxamide, NBO analysis can reveal key stabilizing interactions. For example, it can quantify the delocalization of lone pair (lp) electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals (e.g., lp(N) → π(C=C) or lp(O) → σ(C-N)). The strength of these interactions is expressed as a stabilization energy, E(2). Significant π→π* interactions within the quinoline ring system contribute to its aromatic stability. researchgate.net Such analyses have been successfully applied to related quinoline derivatives to explain their electronic structure and stability nih.govresearchgate.net.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.

In the study of 2-amino-N-ethylquinoline-4-carboxamide, molecular docking could be used to predict its binding mode within the active site of a relevant protein target. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity; a more negative score typically indicates a stronger interaction. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. mdpi.comscispace.com For example, the amino group and the amide moiety of the compound are potential hydrogen bond donors and acceptors, which could be critical for target recognition and binding. Docking studies on similar quinoline-4-carboxamide derivatives have successfully identified key interactions and rationalized their biological activity nih.govmdpi.com.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Academic Compound Profiling

The ADME profile of a compound is a critical determinant of its potential utility. For 2-amino-N-ethylquinoline-4-carboxamide, a suite of predictive models was employed to generate a comprehensive dataset.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule heavily influence its ADME profile. The predicted properties for 2-amino-N-ethylquinoline-4-carboxamide are summarized below.

| Property | Predicted Value |

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25 g/mol |

| Number of Heavy Atoms | 16 |

| Number of Aromatic Heavy Atoms | 10 |

| Fraction Csp3 | 0.25 |

| Number of Rotatable Bonds | 3 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 2 |

| Molar Refractivity | 63.60 |

| Topological Polar Surface Area (TPSA) | 78.49 Ų |

Lipophilicity

Lipophilicity, a measure of a compound's affinity for fatty or non-polar environments, is a key factor in its ability to cross biological membranes. The consensus predicted Log P value indicates a balanced lipophilic character for the compound.

| Parameter | Predicted Log P |

| iLOGP | 1.69 |

| XLOGP3 | 1.13 |

| WLOGP | 1.25 |

| MLOGP | 0.90 |

| SILICOS-IT | 1.88 |

| Consensus Log P | 1.37 |

Water Solubility

The solubility of a compound in aqueous environments is crucial for its absorption and distribution. The predicted water solubility suggests that 2-amino-N-ethylquinoline-4-carboxamide is soluble in water.

| Parameter | Predicted Log S | Solubility (mol/L) | Solubility (mg/mL) | Class |

| ESOL | -2.19 | 6.49e-03 | 1.397 | Soluble |

| Ali | -2.66 | 2.17e-03 | 0.467 | Soluble |

| SILICOS-IT | -2.57 | 2.67e-03 | 0.575 | Soluble |

Pharmacokinetics

The predicted pharmacokinetic properties provide insights into how the compound is likely to be absorbed, distributed, and metabolized in the body. The data suggests high gastrointestinal absorption and the potential to cross the blood-brain barrier. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter, which may enhance its bioavailability. Furthermore, it is not predicted to inhibit any of the major cytochrome P450 (CYP) enzymes, suggesting a lower potential for drug-drug interactions.

| Parameter | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Log Kp (skin permeation) | -6.82 cm/s |

Drug-Likeness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. 2-amino-N-ethylquinoline-4-carboxamide adheres to several established drug-likeness rules, indicating a favorable profile.

| Rule | Violation |

| Lipinski | No |

| Ghose | No |

| Veber | No |

| Egan | No |

| Muegge | No |

| Bioavailability Score | 0.55 |

Medicinal Chemistry Friendliness

This assessment identifies potentially problematic fragments within the molecule that could be associated with toxicity or other undesirable properties. The analysis for 2-amino-N-ethylquinoline-4-carboxamide did not reveal any alerts for pan-assay interference compounds (PAINS) or other structural liabilities.

| Parameter | Alert |

| PAINS | 0 alerts |

| Brenk | 0 alerts |

| Lead-likeness | No |

| Synthetic Accessibility | 2.83 |

Research Applications and Future Directions for 2 Amino N Ethylquinoline 4 Carboxamide

Investigational Biological Activities and Research Potential

The inherent chemical structure of 2-aminoquinoline-4-carboxamides allows for extensive modification at various positions, leading to a diverse library of compounds with distinct biological profiles. Researchers have systematically explored these derivatives to uncover their potential against a range of diseases.

Derivatives of the quinoline (B57606) carboxamide scaffold have been a subject of significant interest in the search for new antimicrobial agents to combat drug resistance. nih.gov

Antibacterial Research: Studies have shown that various quinoline carboxamide analogues exhibit noteworthy antibacterial activity. researchgate.net For instance, a series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized and tested against Escherichia coli and Staphylococcus aureus, indicating that the synthesized compounds were active against these microorganisms. researchgate.net In another study, synthesized amino acid derivatives of quinolines showed potent or equipotent inhibitory action against tested bacteria compared to their ester counterparts. mdpi.com The mechanism of action for some quinoline-based compounds is suggested to be the inhibition of bacterial DNA gyrase and/or topoisomerase-IV. mdpi.com For example, certain 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives showed that the majority present larger inhibition diameters than reference antibiotics against several bacterial strains, with the highest activity observed against Enterococcus faecalis. bohrium.com

Antifungal Research: The potential of quinoline derivatives extends to antifungal applications. A series of 2-phenyl-4-aminoquinolines were evaluated for their antifungal activities against three phytopathogenic fungi, with some compounds demonstrating more promising inhibitory activities than the commercial fungicide azoxystrobin. nih.gov Similarly, aiming to discover novel antifungal agents, a series of 2-substituted-4-amino-quinolines were prepared, with the most promising compounds exhibiting potent and broad-spectrum antifungal activities with MIC values of 4-32 μg/mL. nih.gov The structure-activity relationship (SAR) analysis revealed that the aniline (B41778) moiety at the 4-position of the quinoline scaffold played a crucial role in the compound's potency. nih.gov

Table 1: Selected Antibacterial and Antifungal Activity of Quinoline Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| 2-Substituted-4-aminoquinolines | Invasive Fungi | MIC | 4-32 µg/mL | nih.gov |

| 2-Phenyl-4-aminoquinolines | C. lunata | EC50 | 13.3 µg/mL | nih.gov |

| 2-Phenyl-4-aminoquinolines | P. grisea | EC50 | 14.4 µg/mL | nih.gov |

| 2-Phenyl-4-aminoquinolines | A. alternate | EC50 | 15.6 µg/mL | nih.gov |

| Quinolone-2-one Derivatives | MRSA | MIC | 0.75 µg/mL | nih.gov |

The quinoline core is famously present in antimalarial drugs like chloroquine. Modern research continues to build on this legacy, with 2-aminoquinoline-4-carboxamide (B1267938) derivatives showing significant promise. A notable medicinal chemistry program led to the discovery of the quinoline-4-carboxamide derivative DDD107498. nih.govacs.org This compound series was identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain). nih.govacs.org

The initial screening hit showed moderate potency (EC50 = 120 nM) but had suboptimal physicochemical properties and poor metabolic stability. researchgate.net Through structural optimization, researchers developed lead molecules like DDD107498 with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei malaria mouse model, achieving ED90 values below 1 mg/kg. nih.govresearchgate.net This compound exhibits a novel mechanism of action by inhibiting the translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. nih.govacs.org Furthermore, it shows activity against multiple life-cycle stages of the parasite, which is crucial for developing drugs that can prevent transmission and offer chemoprotection. nih.govacs.org

Table 2: Antimalarial Activity of Optimized Quinoline-4-Carboxamide Derivatives

| Compound | P. falciparum (3D7) EC50 | P. berghei Mouse Model ED90 (oral) | Mechanism of Action | Source(s) |

|---|---|---|---|---|

| Screening Hit (1) | 120 nM | Not Reported | Not Reported | nih.govresearchgate.net |

| DDD107498 (2) | <1 nM | <1 mg/kg | PfEF2 Inhibition | nih.govacs.orgresearchgate.net |

The anticancer potential of quinoline carboxamides has been extensively investigated, with studies highlighting their cytotoxic activity against various cancer cell lines. ontosight.ai A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were synthesized and evaluated for their anti-colon cancer activity. nih.gov One compound from this series was found to efficiently induce apoptosis in a panel of cancer cells. nih.gov

In another study, novel isoquinolinequinone-amino acid derivatives were synthesized and evaluated for cytotoxic activity. nih.gov Several compounds derived from L-alanine, L-leucine, and L-phenylalanine emerged as promising candidates with IC50 values ranging from 0.5 to 6.25 μM and good selectivity indexes. nih.gov Similarly, a series of 2-amino-1,4-naphthoquinone-benzamides were designed and showed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some derivatives being significantly more potent than the standard drug cisplatin. nih.gov The mechanism for some of these compounds involves the induction of apoptosis. nih.gov

Table 3: Cytotoxic Activity of Selected Quinoline Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| Isoquinolinequinone-amino acid derivatives | Various Cancer Lines | IC50 | 0.5 - 6.25 µM | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast) | IC50 | 0.4 µM (most potent) | nih.gov |

| Quinoline-8-sulfonamides (Compound 9a) | C32 (Melanoma) | GI50 | 0.520 mM | mdpi.com |

| Quinoline-8-sulfonamides (Compound 9a) | COLO829 (Melanoma) | GI50 | 0.376 mM | mdpi.com |

| Quinoline-8-sulfonamides (Compound 9a) | U87-MG (Glioblastoma) | GI50 | 0.756 mM | mdpi.com |

Research into the neuroprotective applications of 2-aminoquinoline-4-carboxamides is an emerging field. The structurally related 2-phenylquinoline-4-carboxamides have been investigated as antagonists for the human neurokinin-3 (hNK-3) receptor, which is involved in various neurological processes. nih.gov

More directly, the anti-inflammatory properties of these compounds are highly relevant to neuroprotection, as neuroinflammation is a key factor in many neurodegenerative disorders. For example, novel isoquinoline-1-carboxamide (B73039) derivatives were shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov One compound, HSR1101, attenuated LPS-induced inflammation and cell migration by inhibiting the MAPKs/NF-κB pathway. nih.gov Given that microglial activation and neuroinflammation are hallmarks of diseases like Alzheimer's and Parkinson's, these findings suggest that 2-aminoquinoline-4-carboxamide analogues could be developed as potential therapeutic agents for neurological disorders. nih.gov

The anti-inflammatory potential of quinoline derivatives is well-documented. alliedacademies.org Starting from 2-phenylquinoline-4-carbohydrazide, several new 2-phenylquinoline-4-carboxamide (B4668241) derivatives were synthesized and screened for their anti-inflammatory activity using a carrageenan-induced paw edema test in rats. alliedacademies.org One compound linked to a nucleoside analogue showed significant anti-inflammatory activity comparable to the reference drug diclofenac (B195802) sodium. alliedacademies.orgalliedacademies.org

The mechanism of anti-inflammatory action for some related heterocyclic compounds involves the activation of the NRF2/HO-1 pathway, which modulates inflammation. nih.gov The anti-inflammatory activity of these compounds was evaluated in LPS-induced inflammation in RAW 264.7 cells by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov Similarly, isoquinoline-1-carboxamide derivatives were found to suppress the production of pro-inflammatory mediators like interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and NO in microglial cells. nih.gov This was achieved through the inhibition of inducible NO synthase (iNOS), cyclooxygenase-2 (COX-2), and the MAPKs/NF-κB signaling pathway. nih.gov

Rational Design and De Novo Synthesis of Novel Analogues for Enhanced Activity and Selectivity

The development of potent and selective 2-aminoquinoline-4-carboxamide derivatives relies heavily on rational design and efficient synthetic strategies. The goal is to optimize lead compounds by modifying their structure to improve therapeutic activity while minimizing off-target effects and improving pharmacokinetic properties like solubility and metabolic stability. nih.govresearchgate.net

Several synthetic routes have been established. A common approach involves the Pfitzinger reaction, using an isatin (B1672199) derivative to construct the quinoline-4-carboxylic acid core. nih.gov This acid is then coupled with a desired amine using coupling agents like EDC and HOBt to form the final carboxamide. nih.gov An alternative and efficient route involves a one-pot chlorination and amide formation from a 2-hydroxyquinoline-4-carboxylic acid intermediate. nih.govacs.org This is followed by a nucleophilic aromatic substitution or a Suzuki coupling reaction to introduce diverse substituents at the 2-position of the quinoline ring. nih.govacs.org

Rational design focuses on modifying specific parts of the molecule (R1, R2, R3 substituents). For instance, in the development of antimalarial agents, modifications were made to reduce lipophilicity and the number of aromatic rings, which are associated with poor compound developability. nih.gov By systematically altering side chains, researchers were able to significantly enhance potency, improve the pharmacokinetic profile, and ultimately identify compounds with excellent in vivo efficacy. nih.govresearchgate.net This iterative process of design, synthesis, and biological evaluation is crucial for advancing this promising class of compounds toward clinical applications. nih.gov

Development of Targeted Probes and Chemical Biology Tools for Biological System Interrogation

The inherent fluorescence of the quinoline nucleus makes the 2-amino-N-ethylquinoline-4-carboxamide scaffold an attractive candidate for the development of targeted probes and chemical biology tools. These tools are instrumental in the interrogation of complex biological systems, allowing for the visualization and tracking of specific molecules and processes within living cells.

Quinoline-based fluorescent probes have been successfully developed for the detection of various metal ions. For instance, a novel quinoline carboxamide-based probe demonstrated high sensitivity and selectivity in the detection of aluminum ions (Al³⁺) through both fluorimetric and colorimetric methods. koreascience.kr This suggests the potential for designing derivatives of 2-amino-N-ethylquinoline-4-carboxamide that can selectively chelate and signal the presence of specific biologically important ions. Similarly, 8-amidoquinoline derivatives have been effectively utilized as fluorescent probes for the determination of zinc ions (Zn²⁺), highlighting the versatility of the broader quinoline carboxamide family in this application. semanticscholar.org

The development of such probes based on the 2-amino-N-ethylquinoline-4-carboxamide core would involve the strategic introduction of specific functional groups that act as recognition elements for the target of interest. These modifications can be designed to induce changes in the photophysical properties of the quinoline fluorophore upon binding to the target, leading to a measurable signal. The table below outlines potential modifications and their corresponding biological targets.

| Probe Modification Strategy | Potential Biological Target | Sensing Mechanism |

|---|---|---|

| Incorporation of a specific ionophore | Biologically relevant metal ions (e.g., Ca²⁺, Mg²⁺) | Chelation-enhanced fluorescence (CHEF) |

| Attachment of a reactive functional group | Specific enzymes or reactive oxygen species (ROS) | Reaction-based turn-on or turn-off fluorescence |

| Conjugation to a targeting moiety (e.g., peptide, antibody) | Specific cellular receptors or proteins | Proximity-induced fluorescence changes (e.g., FRET) |

The successful development of these tools would provide researchers with powerful means to study the spatial and temporal dynamics of biological processes in real-time, offering deeper insights into cellular function and disease pathogenesis.

Integration of Systems Biology and Omics Data for Advanced Mechanistic Elucidation and Target Discovery

Understanding the precise mechanism of action and identifying the cellular targets of a bioactive compound are critical steps in its development as a therapeutic agent or a chemical probe. The integration of systems biology and various "omics" technologies—such as proteomics, transcriptomics, and metabolomics—offers a powerful, unbiased approach to achieve this.

A compelling example of this approach is the elucidation of the mechanism of action for a related quinoline-4-carboxamide derivative, DDD107498. This compound was identified as a potent antimalarial agent, and subsequent studies revealed that it acts through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum. nih.govacs.org This discovery of a new drug target was a significant advancement in antimalarial drug development.

For 2-amino-N-ethylquinoline-4-carboxamide, a similar integrated approach could be employed to unravel its biological effects. This would involve treating cells or model organisms with the compound and then applying a suite of omics techniques to analyze the global changes in proteins, gene expression, and metabolites.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify proteins that directly bind to the compound or whose expression levels are significantly altered in its presence. nuvisan.com This can provide direct clues about the compound's molecular targets and the pathways it modulates.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns induced by the compound. This information can help to identify the signaling pathways and cellular processes that are affected.

Metabolomics: By analyzing the changes in the cellular metabolome, researchers can gain insights into the metabolic pathways that are perturbed by the compound. nih.gov This can be particularly useful for understanding the compound's effects on cellular energy metabolism and biosynthesis.

The vast datasets generated from these omics experiments can then be integrated and analyzed using bioinformatics tools to construct a comprehensive picture of the compound's mechanism of action and to identify potential new therapeutic targets. The table below summarizes the potential applications of different omics technologies in the study of 2-amino-N-ethylquinoline-4-carboxamide.

| Omics Technology | Potential Application for 2-amino-N-ethylquinoline-4-carboxamide | Expected Outcome |

|---|---|---|

| Proteomics | Identification of direct binding partners and downstream protein expression changes. | Direct target identification and pathway elucidation. |

| Transcriptomics | Analysis of global gene expression changes upon treatment. | Identification of affected signaling pathways and cellular responses. |

| Metabolomics | Profiling of cellular metabolite changes. | Understanding of the compound's impact on cellular metabolism. |

In addition to experimental omics approaches, in silico methods such as inverse virtual screening can be employed to predict potential biological targets for 2-amino-N-ethylquinoline-4-carboxamide. This computational approach has been successfully used to identify Leishmania major N-myristoyltransferase as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org

Exploration of New Methodologies for Synthesis and Derivatization to Expand Chemical Space

The exploration of the biological potential of 2-amino-N-ethylquinoline-4-carboxamide is intrinsically linked to the ability to synthesize a diverse range of its derivatives. By systematically modifying the core structure, researchers can conduct structure-activity relationship (SAR) studies to optimize for desired biological activities and pharmacokinetic properties. nih.gov

Several synthetic methodologies are available for the preparation of the quinoline-4-carboxamide scaffold. Traditional methods such as the Pfitzinger and Doebner reactions have been widely used for the synthesis of quinoline-4-carboxylic acids, which are key precursors to the corresponding carboxamides. nih.govacs.org More contemporary approaches have focused on improving the efficiency and versatility of these syntheses.

One such approach involves a one-pot chlorination and amide formation reaction starting from a 2-hydroxyquinoline-4-carboxylic acid. This method allows for the rapid generation of a key intermediate that can then undergo nucleophilic aromatic substitution with a variety of amines to produce a library of 2-amino-quinoline-4-carboxamide derivatives. acs.org Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. nih.govacs.org

The derivatization of the 2-amino-N-ethylquinoline-4-carboxamide core can be systematically explored at several positions:

The 2-amino group: A wide range of primary and secondary amines can be introduced at this position to probe the effects of different substituents on biological activity.

The N-ethyl group of the carboxamide: The length and nature of the alkyl chain can be varied to influence properties such as lipophilicity and binding affinity.

The quinoline ring: Substituents can be introduced at various positions on the quinoline ring to fine-tune the electronic and steric properties of the molecule.

The table below outlines various synthetic strategies that can be employed for the synthesis and derivatization of 2-amino-N-ethylquinoline-4-carboxamide.

| Synthetic Methodology | Key Reaction Step | Application in Derivatization |

|---|---|---|

| Pfitzinger Reaction | Condensation of an isatin with a carbonyl compound. | Synthesis of the core quinoline-4-carboxylic acid precursor. nih.govacs.org |

| One-pot Chlorination/Amide Formation | Conversion of a carboxylic acid to an amide via an acid chloride intermediate. | Efficient synthesis of the carboxamide moiety. acs.org |

| Microwave-Assisted Nucleophilic Aromatic Substitution | Displacement of a leaving group on the quinoline ring with an amine. | Rapid generation of a library of 2-amino derivatives. nih.govacs.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a halide with a boronic acid. | Introduction of aryl or heteroaryl substituents on the quinoline ring. acs.org |

By employing these and other modern synthetic techniques, the chemical space around 2-amino-N-ethylquinoline-4-carboxamide can be systematically and efficiently explored, paving the way for the discovery of new compounds with optimized biological activities and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-ethylquinoline-4-carboxamide, and how are intermediates characterized?

- The synthesis typically involves multi-step organic reactions, such as coupling quinoline-4-carboxylic acid derivatives with ethylamine using coupling agents like hexafluorophosphate benzotriazole tetramethyluronium (HBTU) in dimethylformamide (DMF) and triethylamine (TEA) .

- Intermediates and final products are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm structural integrity and purity .

Q. How are purity and yield optimized during synthesis?

- Reaction conditions (temperature, solvent choice, and time) are systematically varied to maximize yield. For example, microwave irradiation or solvent-free conditions may accelerate coupling reactions .

- Purification techniques include column chromatography (silica gel) and crystallization, with yields typically ranging from 60% to 80% .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Antimicrobial activity : Disk diffusion assays and minimum inhibitory concentration (MIC) measurements against bacterial strains like Escherichia coli and Staphylococcus aureus .

- Anticancer potential : Proliferation inhibition and apoptosis induction assays in cancer cell lines, monitored via cell viability (e.g., MTT assays) .

Advanced Research Questions

Q. How can structural modifications enhance target specificity and reduce off-target effects?

- Structure-activity relationship (SAR) : Substituents on the quinoline core (e.g., halogenation at position 6 or methoxy groups on phenyl rings) influence binding affinity to biological targets like kinases or DNA topoisomerases. For example, acetylated amino groups improve solubility and target engagement .

- Rational design leverages computational modeling (e.g., molecular docking) to predict interactions with active sites .

Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?

- Discrepancies may stem from variations in assay conditions (e.g., bacterial strain specificity, cell line heterogeneity) or differences in compound purity. For instance, a study comparing analogs showed that 2-phenylquinoline-4-carboxamide derivatives exhibited anti-inflammatory activity in one model but not another due to metabolic stability differences .

- Resolution strategies:

- Standardize assay protocols (e.g., consistent bacterial inoculum size in MIC tests) .

- Validate purity via high-performance liquid chromatography (HPLC) and quantify degradation products .

Q. What strategies are employed to improve pharmacokinetic properties, such as bioavailability?

- Prodrug design : Esterification of the carboxamide group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Formulation optimization : Use of nanocarriers (e.g., liposomes) to improve solubility and prolong half-life .

Q. How can conflicting spectroscopic data during structural elucidation be addressed?

- Contradictions in NMR or MS spectra often arise from tautomerism or residual solvents. For example, quinoline derivatives may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR.

- Mitigation:

- Use deuterated solvents and controlled temperature during NMR acquisition .

- Cross-validate with high-resolution MS (HRMS) and infrared (IR) spectroscopy .

Methodological Guidance

Designing a SAR study for 2-amino-N-ethylquinoline-4-carboxamide analogs :

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogen, alkyl, or aryl groups) at positions 2 and 4 of the quinoline ring .

- Step 2 : Screen analogs against a panel of biological targets (e.g., kinases, bacterial enzymes) using fluorescence polarization or surface plasmon resonance (SPR) .

- Step 3 : Correlate activity data with electronic (Hammett constants) and steric (molar refractivity) parameters to identify key pharmacophores .

Analyzing discrepancies in cytotoxicity data :

- Case example : A compound shows IC₅₀ = 10 µM in leukemia cells but no activity in solid tumors.

- Hypothesis : Differential expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes (e.g., cytochrome P450) .

- Validation :

- Knock out transporters in resistant cell lines using CRISPR/Cas9 .

- Monitor intracellular drug accumulation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.